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Compound of Interest

Compound Name: CRT5

Cat. No.: B10764632 Get Quote

Note on Terminology: The topic specified "CRT5," which is the acronym for the Concussion

Recognition Tool 5, a clinical assessment for sport-related concussions. Given the context of a

"cell migration assay," this document has been developed based on the likely intended subject,

CCR5 (C-C chemokine receptor type 5), a well-characterized receptor critically involved in cell

migration.

Introduction
Cell migration is a fundamental biological process essential for tissue development, immune

responses, and wound healing. However, aberrant cell migration is a hallmark of diseases such

as cancer metastasis and chronic inflammation. The C-C chemokine receptor type 5 (CCR5) is

a G protein-coupled receptor that plays a pivotal role in mediating the migration of various cell

types, including T-cells, monocytes, and certain cancer cells.[1] Its primary ligand, CCL5 (also

known as RANTES), induces a signaling cascade that leads to cytoskeletal rearrangement and

directed cell movement.[2] Understanding and quantifying the effects of novel therapeutics on

the CCL5/CCR5 axis is therefore of significant interest in drug development. This application

note provides a detailed protocol for performing a cell migration assay to assess the pro-

migratory effects of CCL5 and the inhibitory potential of CCR5 antagonists.

Principle of the Assay
The protocol described herein utilizes a Boyden chamber, or transwell, assay, a widely

accepted method for evaluating cell migration.[3][4] This system consists of a cell culture insert

with a porous membrane that separates an upper and a lower chamber. Cells are seeded in
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the upper chamber, and a chemoattractant, in this case, CCL5, is placed in the lower chamber.

Cells migrate through the pores in the membrane towards the chemoattractant gradient. The

extent of migration can be quantified by staining and counting the cells that have traversed the

membrane. This assay can be adapted to study the efficacy of CCR5 inhibitors, such as

Maraviroc, by pre-treating the cells with the compound before initiating the migration

experiment.

Experimental Protocols
Materials and Reagents

Cells: CCR5-expressing cells (e.g., human peripheral blood mononuclear cells (PBMCs), T-

lymphocytes, monocytes, or breast cancer cell lines like MDA-MB-231).

Culture Medium: RPMI-1640 or other appropriate cell culture medium.

Fetal Bovine Serum (FBS)

Transwell Inserts: 24-well format with 5 µm or 8 µm pore size membranes. The optimal pore

size is cell-type dependent.[3]

Recombinant Human CCL5: To be used as the chemoattractant.

CCR5 Antagonist: Maraviroc (or other CCR5 inhibitors).

Phosphate-Buffered Saline (PBS)

Fixing Solution: 4% paraformaldehyde in PBS.

Staining Solution: 0.1% Crystal Violet in 20% methanol.

Extraction Solution: 10% acetic acid.

Plate Reader: Capable of measuring absorbance at 570-595 nm.

Protocol 1: CCL5-Induced Cell Migration
Cell Preparation:
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Culture CCR5-expressing cells to 80-90% confluency.

Prior to the assay, starve the cells in a serum-free medium for 4-6 hours.

Harvest the cells using a non-enzymatic cell dissociation solution or trypsin-EDTA.

Wash the cells with serum-free medium and resuspend them at a concentration of 1 x

10^6 cells/mL in a serum-free medium.[5]

Assay Setup:

In the lower wells of a 24-well plate, add 600 µL of serum-free medium containing various

concentrations of CCL5 (e.g., 0, 1, 10, 50, 100 ng/mL). A common optimal concentration is

around 10 nM.[6] Include a negative control with no CCL5.

Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each transwell

insert.[6]

Carefully place the inserts into the wells of the 24-well plate, ensuring no air bubbles are

trapped beneath the membrane.

Incubation:

Incubate the plate for 2-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation

time will vary depending on the cell type. A 2-hour incubation is often sufficient for T-cells.

[6]

Quantification of Migration:

After incubation, carefully remove the transwell inserts from the wells.

Remove the non-migrated cells from the upper surface of the membrane by gently wiping

with a cotton swab.

Fix the migrated cells on the lower surface of the membrane by immersing the inserts in

4% paraformaldehyde for 15 minutes.

Stain the cells by placing the inserts in a 0.1% Crystal Violet solution for 20 minutes.
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Gently wash the inserts with water to remove excess stain and allow them to air dry.

To quantify migration, place the inserts in a new 24-well plate containing 500 µL of 10%

acetic acid in each well to elute the stain.

Incubate for 10 minutes with gentle shaking.

Transfer 100 µL of the eluted stain to a 96-well plate and measure the absorbance at 570-

595 nm.

Protocol 2: Inhibition of Cell Migration with a CCR5
Antagonist

Cell Preparation and Pre-treatment:

Prepare the cells as described in Protocol 1, Step 1.

Before adding the cells to the transwell inserts, pre-incubate the cell suspension with

various concentrations of a CCR5 antagonist (e.g., Maraviroc at 0.1, 1, 10, 100 µM) for 30-

60 minutes at 37°C.[2][7] Include a vehicle control (e.g., DMSO).

Assay Setup and Incubation:

Set up the transwell plate with a fixed, optimal concentration of CCL5 (e.g., 10 nM) in the

lower chambers.

Add the pre-treated cell suspension to the upper chambers.

Incubate and process the plate as described in Protocol 1, Steps 3 and 4.

Data Presentation
The results of the cell migration assay can be presented as the mean absorbance values ±

standard deviation. The data can also be normalized to the control group (no chemoattractant

or no inhibitor) and expressed as a percentage of migration or inhibition.

Table 1: Quantitative Analysis of CCL5-Induced Migration and Inhibition by Maraviroc
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Treatment
Group

Chemoattra
ctant
(CCL5)

Inhibitor
(Maraviroc)

Mean
Absorbance
(570 nm) ±
SD

% Migration
(Normalized
to Positive
Control)

% Inhibition

Negative

Control
0 nM 0 µM 0.15 ± 0.02 0% -

Positive

Control
10 nM 0 µM 0.85 ± 0.05 100% 0%

Maraviroc 10 nM 0.1 µM 0.68 ± 0.04 75.7% 24.3%

Maraviroc 10 nM 1 µM 0.45 ± 0.03 42.9% 57.1%

Maraviroc 10 nM 10 µM 0.25 ± 0.02 14.3% 85.7%

Maraviroc 10 nM 100 µM 0.18 ± 0.03 4.3% 95.7%
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Caption: CCR5 signaling cascade leading to cell migration.
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Caption: Workflow for the CCR5 transwell cell migration assay.
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To cite this document: BenchChem. [Application Note: Quantifying Cell Migration Using a
CCR5 Chemotaxis Assay]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10764632#how-to-perform-a-cell-migration-assay-
with-crt5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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